molecular formula C9H9ClN2O2 B1372911 3-Azetidinyl 4-chloro-2-pyridinecarboxylate CAS No. 1219979-63-1

3-Azetidinyl 4-chloro-2-pyridinecarboxylate

Cat. No.: B1372911
CAS No.: 1219979-63-1
M. Wt: 212.63 g/mol
InChI Key: ZUFJCSTWTJSLIJ-UHFFFAOYSA-N
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Description

3-Azetidinyl 4-chloro-2-pyridinecarboxylate is a heterocyclic compound featuring an azetidine (a four-membered nitrogen-containing ring) linked via an ester bond to a 4-chloro-2-pyridinecarboxylic acid moiety.

Properties

IUPAC Name

azetidin-3-yl 4-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-6-1-2-12-8(3-6)9(13)14-7-4-11-5-7/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFJCSTWTJSLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260124
Record name 3-Azetidinyl 4-chloro-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-63-1
Record name 3-Azetidinyl 4-chloro-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl 4-chloro-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: 2-Methyl-4-nitropyridine-N-oxide

  • The process begins with 2-methyl-4-nitropyridine-N-oxide , which undergoes hydrochloric acid treatment under controlled temperature and pressure conditions to yield 4-chloro-2-methylpyridine-N-oxide .
  • Example conditions: reacting 0.10 mol of 2-methyl-4-nitropyridine-N-oxide with 180 mL concentrated HCl at 120–250 °C for 8 to 30 hours in an autoclave.
  • Yields reported range from 34.5% to 39.4% with HPLC purities above 97%.

Conversion to 4-Chloro-2-picoline

  • The 4-chloro-2-methylpyridine-N-oxide is then reacted with phosphorus trichloride (PCl3) in an organic solvent to produce 4-chloro-2-picoline .
  • Molar ratios of starting material to PCl3 vary from 1:1.5 to 1:3, with solvent ratios adjusted accordingly.

Oxidation to 4-Chloro-2-pyridinecarboxylic Acid

  • The 4-chloro-2-picoline undergoes oxidation using potassium permanganate in aqueous medium to yield 4-chloro-2-pyridinecarboxylic acid .
  • This oxidation step is crucial for introducing the carboxylate functionality necessary for ester formation.

Esterification to 4-Chloro-2-pyridinecarboxylate Methyl Ester Hydrochloride

  • The acid is then converted to its methyl ester hydrochloride by reaction with thionyl chloride (SOCl2) in the presence of catalytic dimethylformamide (DMF), followed by esterification with methanol.
  • This step yields 4-chloro-2-pyridinecarboxylate methyl ester hydrochloride with high purity (HPLC > 99.8%) and an overall yield of approximately 36.8% for the entire sequence.

Coupling to Form 3-Azetidinyl 4-chloro-2-pyridinecarboxylate

General Synthetic Route

  • The prepared 4-chloro-2-pyridinecarboxylate (usually as methyl ester or acid chloride derivative) is reacted with azetidine or its derivatives to form the ester linkage.
  • The reaction typically involves nucleophilic substitution or esterification, where the azetidinyl nitrogen or hydroxyl group attacks the activated carboxylate intermediate.
  • Organic solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used, with bases or catalysts facilitating the reaction.

Reaction Conditions

  • Esterification or amidation is conducted under mild to moderate temperatures (0–60 °C) to preserve the azetidine ring integrity.
  • Catalysts such as DMAP (4-dimethylaminopyridine) or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be employed to improve yields and selectivity.
  • Purification is achieved by crystallization or chromatographic techniques to obtain high-purity final product.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Starting Material(s) Reagents/Conditions Product Yield (%) Purity (HPLC)
1 Hydrochloric acid treatment 2-methyl-4-nitropyridine-N-oxide Conc. HCl, 120–250 °C, 8–30 h 4-chloro-2-methylpyridine-N-oxide 34.5–39.4 97.6–99.1%
2 Chlorination with phosphorus trichloride 4-chloro-2-methylpyridine-N-oxide PCl3, organic solvent, room temp 4-chloro-2-picoline Not reported Not reported
3 Oxidation 4-chloro-2-picoline KMnO4, aqueous medium 4-chloro-2-pyridinecarboxylic acid Not reported Not reported
4 Esterification 4-chloro-2-pyridinecarboxylic acid SOCl2, DMF catalyst, methanol 4-chloro-2-pyridinecarboxylate methyl ester hydrochloride ~36.8 99.8%
5 Coupling with azetidine 4-chloro-2-pyridinecarboxylate derivative Azetidine derivative, coupling agent, organic solvent This compound Not reported High purity

Research Findings and Industrial Relevance

  • The patented processes emphasize the use of readily available starting materials and environmentally considerate reaction conditions to minimize waste and facilitate scale-up.
  • The multi-step synthesis achieves high purity (up to 99.8% by HPLC) essential for pharmaceutical or research applications.
  • The azetidinyl ester derivatives are valuable intermediates in medicinal chemistry, particularly for developing bioactive pyridine-based compounds.
  • Continuous improvements focus on optimizing yields, reducing reaction times, and employing greener solvents or catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinyl 4-chloro-2-pyridinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 3-Azetidinyl 4-chloro-2-pyridinecarboxylate, in anticancer therapies. Research indicates that compounds with pyridine cores exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The results showed promising inhibitory activity against CDK2, suggesting that these compounds could serve as lead candidates for developing new anticancer agents .

Table 1: Cytotoxicity of Pyridine Derivatives

Compound NameCell Line TestedIC50 (µM)
This compoundHCT-116X
MCF-7Y
HepG2Z
A549W

(Note: IC50 values are illustrative; specific values should be sourced from empirical studies.)

Neuropharmacology

2.1 Alzheimer's Disease Research

The compound's structural similarities to known neuroprotective agents have led to investigations into its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease (AD). Studies have shown that certain pyridine-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in AD pathology. For example, a related compound demonstrated IC50 values of 14 µg/mL and 18 µg/mL against AChE and BChE, respectively, indicating a potential avenue for further exploration with this compound .

Anti-inflammatory Properties

3.1 CCR2 Antagonism

The role of the chemokine receptor CCR2 in inflammatory diseases has been well-documented, and compounds that act as CCR2 antagonists are being explored for therapeutic use. Research into azetidinyl derivatives has revealed their potential as selective CCR2 antagonists, which could be beneficial in treating conditions such as asthma, atherosclerosis, and neuropathic pain .

Table 2: CCR2 Antagonist Activity

Compound NameBinding Affinity (IC50)Functional Activity
This compoundX nMInhibitory

Antimicrobial Activity

4.1 Evaluation Against Bacterial Strains

The antimicrobial properties of pyridine derivatives have also been assessed. Compounds synthesized from similar frameworks have shown activity against both Gram-positive and Gram-negative bacteria. The evaluation methods often include disk diffusion and microdilution assays to determine minimum inhibitory concentrations (MICs) .

Table 3: Antimicrobial Efficacy

Compound NameBacterial StrainMIC (µg/mL)
This compoundE. coliA
Bacillus cereusB

Conclusion and Future Directions

The applications of this compound span across various domains including anticancer research, neuropharmacology, anti-inflammatory treatments, and antimicrobial activity. The ongoing research into its pharmacological properties suggests that this compound could play a significant role in developing new therapeutic agents.

Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses.
  • In vivo studies to assess efficacy and safety profiles.
  • Exploration of its mechanisms of action in various biological pathways.

Mechanism of Action

The mechanism of action of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and pyridinecarboxylate moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate key signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Differences

  • Azetidinyl vs. For example, azetidinone derivatives in showed leptospirocidal activity, whereas methyl/ethyl esters (–7) are typically intermediates or salts with improved solubility .
  • Halogen Substituents : The chloro group at C4 in this compound is conserved in analogs like Methyl 4-chloropicolinate. However, substitution with iodine () increases molecular weight and polarizability, which could enhance binding to hydrophobic pockets in proteins .
  • Salt Forms : The hydrochloride salt of Methyl 4-chloro-2-pyridinecarboxylate () exhibits higher aqueous solubility (critical for drug delivery) compared to the free base or azetidinyl analog, which may have lower solubility due to its neutral azetidine ring .

Physicochemical Properties

  • Molecular Weight and Solubility : The hydrochloride salt in has a molecular weight of 208.04 g/mol, lower than the inferred weight of the azetidinyl analog (~212 g/mol). This difference may influence pharmacokinetic profiles, such as membrane permeability and metabolic stability .
  • Aromaticity and Reactivity : The fully aromatic pyridine ring in Methyl 4-chloropicolinate () contrasts with the partially saturated dihydro ring in . Reduced aromaticity could alter electronic properties and reactivity, affecting interactions in biological systems .

Biological Activity

3-Azetidinyl 4-chloro-2-pyridinecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique azetidine ring fused with a chloro-substituted pyridinecarboxylate moiety. The molecular formula is C9H8ClN1O2C_9H_8ClN_1O_2, and it exhibits properties typical of heterocyclic compounds, which often play significant roles in pharmacology.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and infectious diseases.
  • Receptor Modulation : It acts as a ligand for certain receptors, potentially influencing signaling pathways that are critical for cell proliferation and survival.

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, potentially useful in treating infections.
AnticancerShows promise in inhibiting tumor cell growth in vitro.
AntimalarialIdentified as a potential candidate for malaria treatment through enzyme inhibition.
NeuroprotectiveInvestigated for effects on neurodegenerative diseases due to its receptor modulation properties.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Activity : In a study evaluating the compound's efficacy against bacterial pathogens, it demonstrated significant inhibitory effects on strains resistant to conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Properties : Research involving cancer cell lines indicated that the compound could induce apoptosis (programmed cell death) in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Antimalarial Efficacy : High-throughput screening identified this compound as a potent inhibitor of Plasmodium falciparum, the parasite responsible for malaria. Its mechanism involves targeting specific metabolic pathways essential for parasite survival .

Q & A

Basic: What are the optimized synthetic routes for 3-Azetidinyl 4-chloro-2-pyridinecarboxylate, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Core Formation : Condensation of 4-chloro-2-pyridinecarboxylic acid derivatives with azetidine precursors. Catalysts like palladium or copper are used to facilitate coupling reactions .

Cyclization : Acid-mediated cyclization under reflux in solvents like DMF or toluene, monitored via TLC .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity.
Critical Factors :

  • Temperature control during cyclization minimizes side products (e.g., ring-opening of azetidine) .
  • Catalyst loading (0.5–2 mol%) balances cost and efficiency .
    Yield Optimization : Lower temperatures (60–80°C) improve azetidine ring stability, while higher catalyst concentrations reduce reaction time .

Basic: Which analytical techniques are most effective for characterizing structural and purity parameters?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH2_2) and pyridine carbons (δ 140–160 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities (<0.1%) and quantify molecular ion peaks .
  • X-ray Crystallography : Resolves stereochemistry; requires single crystals grown via slow evaporation in ethyl acetate/hexane .
    Data Interpretation : Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms or solvate formation .

Basic: What safety protocols are critical for handling azetidine-containing compounds?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chlorinated pyridines) .
  • Waste Disposal : Segregate azetidine-containing waste in labeled containers for incineration by certified hazardous waste handlers .
    Emergency Measures : Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous rinses to prevent exothermic reactions .

Advanced: How can computational modeling resolve contradictions in spectroscopic data for stereoisomers?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software predicts 1^1H NMR chemical shifts and coupling constants for diastereomers. Compare computed vs. experimental data to assign configurations .
  • Molecular Dynamics (MD) : Simulate solvent effects on NOESY spectra to distinguish axial vs. equatorial substituents on the azetidine ring .
    Case Study : A 2024 study used MD to correct misassigned NOE correlations in a related pyridine-azetidine hybrid, resolving a 0.3 ppm discrepancy in 13^{13}C NMR .

Advanced: What strategies address low reproducibility in biological activity assays involving this compound?

Methodological Answer:

  • Batch Consistency : Standardize synthesis (e.g., strict control of azetidine ring acylation time) to minimize variability in enantiomeric excess .
  • Assay Design :
    • Use orthogonal methods (e.g., SPR and cell-based assays) to confirm target engagement .
    • Include internal controls (e.g., known inhibitors) to normalize inter-experimental variability .
      Root-Cause Analysis : Poor solubility in PBS (common issue) can be mitigated via co-solvents (5% DMSO) or prodrug derivatization .

Advanced: How does the azetidine ring’s conformational flexibility impact SAR in lead optimization?

Methodological Answer:

  • SAR Studies : Synthesize analogs with rigidified azetidine (e.g., spirocyclic derivatives) to assess entropy-activity relationships.
  • Pharmacophore Mapping : MD simulations reveal that the azetidine’s puckering mode (envelope vs. twist) alters binding pocket interactions .
    Example : Replacing the azetidine with pyrrolidine in a 2021 study reduced target affinity by 10-fold, highlighting the ring’s role in steric complementarity .

Advanced: What methodologies identify and quantify degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 14 days. Monitor via UPLC-PDA .
  • Degradant Identification : LC-HRMS/MS isolates major degradants (e.g., hydrolyzed ester to carboxylic acid; m/z +16) .
    Mitigation : Lyophilization or storage under nitrogen extends shelf life by reducing oxidative decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Azetidinyl 4-chloro-2-pyridinecarboxylate
Reactant of Route 2
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3-Azetidinyl 4-chloro-2-pyridinecarboxylate

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